

# Unraveling the Early Research on Anticancer Agent ADG126: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 126 |           |
| Cat. No.:            | B15603928            | Get Quote |

An in-depth analysis of the preclinical and early clinical development of ADG126, an anti-CTLA-4 monoclonal antibody, for researchers, scientists, and drug development professionals.

The landscape of cancer therapy has been revolutionized by the advent of immunotherapy, which harnesses the body's own immune system to combat malignant cells. A key player in this field is the regulation of immune checkpoints, which act as brakes on the immune response. One such critical checkpoint is the Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4). "Anticancer agent 126" is a designation that has been applied to several distinct investigational compounds. For the purposes of this technical guide, we will focus on the significant body of research surrounding ADG126, an innovative anti-CTLA-4 fully human monoclonal antibody currently under investigation for the treatment of advanced or metastatic solid tumors.[1]

ADG126 is designed to block the inhibitory signals of CTLA-4, thereby unleashing a more robust anti-tumor immune response.[1] What sets ADG126 apart is its design as a masked "SAFEbody," which aims to improve safety and widen the therapeutic window by limiting off-tumor side effects in normal tissues while enabling selective activation in the tumor microenvironment.[2] This guide will delve into the early preclinical and clinical research on ADG126, presenting key data, experimental methodologies, and the signaling pathways it modulates.

#### **Quantitative Data Summary**

The following tables summarize the key quantitative data from early studies of ADG126.



Table 1: Clinical Efficacy of ADG126 in Combination with Pembrolizumab in Metastatic Microsatellite Stable Colorectal Cancer (MSS CRC)[3]

| Metric                                     | Cohort A (10 mg/kg              | Cohort D (10 mg/kg | Cohorts B & C         |
|--------------------------------------------|---------------------------------|--------------------|-----------------------|
|                                            | Q3W)                            | Q6W)               | (Combined)            |
| Overall Response                           | 17% (95% CI, 6.0%–              | 0% (95% CI, 0.0%–  | 29% (95% CI, 11.0%–   |
| Rate (ORR)                                 | 36.0%)                          | 31.0%)             | 52.0%)                |
| Disease Control Rate (DCR)                 | 76% (95% CI, 56.0%–             | 70.0% (95% CI,     | 81.0% (95% CI,        |
|                                            | 90.0%)                          | 35.0%–93.0%)       | 58.0%–95.0%)          |
| Median Progression-<br>Free Survival (PFS) | 4.8 months (95% CI,<br>2.6-6.7) | Not Reported       | Not Reported          |
| Median Overall<br>Survival (OS)            | Not Reported                    | Not Reported       | 19.4 months (interim) |

Table 2: Early Clinical Observations of ADG126 Monotherapy[2]

| Observation                                          | Finding                                                                                |  |
|------------------------------------------------------|----------------------------------------------------------------------------------------|--|
| Dose Limiting Toxicities (DLTs)                      | None observed up to 10 mg/kg                                                           |  |
| Maximum Tolerated Dose (MTD)                         | Not reached                                                                            |  |
| Most Common Treatment-Related Adverse Events (TRAEs) | Grade 1 fatigue (19%) and pruritus (13%)                                               |  |
| Stable Disease                                       | 5 out of 16 patients, with one exceeding 24 weeks                                      |  |
| Tumor Reduction                                      | >20% durable reduction in target lesions in one ovarian and one uveal melanoma patient |  |
| Biomarker Reduction                                  | 77% reduction in CA-125 in an ovarian cancer patient after 7 cycles at 1 mg/kg         |  |

## **Experimental Protocols**

#### Foundational & Exploratory





Detailed methodologies are crucial for the replication and advancement of scientific research. The following outlines the protocols for key experiments in the early evaluation of ADG126.

Phase 1b/2 Clinical Trial of ADG126 in Combination with Pembrolizumab (NCT05405595)[4][5]

- Study Design: An open-label, dose escalation and expansion study to assess the safety, tolerability, pharmacokinetics (PK), and immunogenicity of ADG126 combined with pembrolizumab in patients with advanced/metastatic solid tumors, with a focus on microsatellite stable colorectal cancer.[4][5]
- Patient Population: Adults (≥18 years) with an ECOG performance status of 0 or 1, who have progressed after standard therapies.[4] Patients were required to have at least one measurable lesion as per RECIST v1.1 criteria.[4]
- Treatment Regimen: ADG126 was administered as an intravenous infusion.[5] The study evaluated various dosing regimens, including 10 mg/kg every 3 weeks and a 20 mg/kg loading dose followed by 10 mg/kg every 3 weeks.[3]
- Endpoints:
  - Primary: Safety, tolerability, maximum tolerated dose, and recommended Phase 2 dose.[3]
  - Secondary: Pharmacokinetics, pharmacodynamics, and anti-tumor activity.[3]
- Tumor Assessment: Tumor response was evaluated according to RECIST v1.1 criteria.[4]

ADG126 Monotherapy Phase 1 Trial (NCT04645069)[2]

- Study Design: A Phase 1 dose-escalation study of ADG126 monotherapy in patients with advanced solid tumors.[2]
- Treatment Regimen: ADG126 was administered intravenously every 3 weeks at escalating doses of 0.1, 0.3, 1, 3, and 10 mg/kg.[2]
- Endpoints:
  - Primary: Safety and tolerability.[2]



 Secondary: Pharmacokinetics, overall response rate (ORR) per RECIST v1.1, and progression-free survival (PFS).[2]

### Visualizing the Mechanism and Workflow

Diagrams are provided below to illustrate the signaling pathway of ADG126 and a typical clinical trial workflow.



Click to download full resolution via product page

Caption: Mechanism of action of ADG126 in the tumor microenvironment.





Click to download full resolution via product page

Caption: Generalized workflow for a Phase 1b/2 clinical trial of ADG126.



In conclusion, the early research on ADG126 demonstrates its potential as a novel anti-CTLA-4 therapy with a manageable safety profile and promising anti-tumor activity, particularly in combination with other immunotherapies. Further investigation in randomized controlled trials is warranted to fully elucidate its efficacy and place in the oncology treatment paradigm.[3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. ascopubs.org [ascopubs.org]
- 3. targetedonc.com [targetedonc.com]
- 4. Facebook [cancer.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Unraveling the Early Research on Anticancer Agent ADG126: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603928#early-research-on-anticancer-agent-126]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com